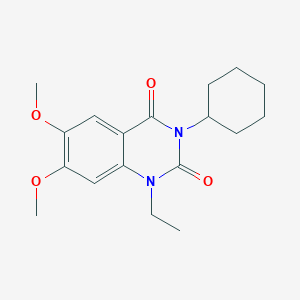

3-cyclohexyl-1-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Description

3-Cyclohexyl-1-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a synthetic quinazoline derivative characterized by a bicyclic quinazoline-2,4-dione core substituted with a cyclohexyl group at position 3, an ethyl group at position 1, and methoxy groups at positions 6 and 5.

Properties

IUPAC Name |

3-cyclohexyl-1-ethyl-6,7-dimethoxyquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-4-19-14-11-16(24-3)15(23-2)10-13(14)17(21)20(18(19)22)12-8-6-5-7-9-12/h10-12H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKPGLMMBYGSAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=C(C=C2C(=O)N(C1=O)C3CCCCC3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclohexyl-1-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (CDMQ) is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article explores the biological activity of CDMQ, focusing on its anticancer and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of CDMQ is , with a molecular weight of approximately 332.4 g/mol. The compound features a cyclohexyl group at the 3-position, an ethyl group at the 1-position, and methoxy groups at the 6 and 7 positions, along with a dione functionality at the 2 and 4 positions. This unique arrangement contributes to its distinct chemical properties and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₂O₄ |

| Molecular Weight | 332.4 g/mol |

| Purity | ≥95% |

| Complexity Rating | 478 |

Anticancer Activity

Research indicates that derivatives of quinazolinediones exhibit significant cytotoxic effects against various cancer cell lines. CDMQ has been shown to inhibit cell proliferation in several cancer types, including hepatoma and breast cancer cell lines. The mechanism of action typically involves interaction with specific molecular targets within cells, modulating their activity and influencing biochemical pathways.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of CDMQ on human cancer cell lines using the MTT assay. The results indicated that CDMQ exhibited a dose-dependent reduction in cell viability:

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| Hepatoma | 25 | Significant inhibition |

| Breast Cancer | 30 | Moderate inhibition |

| K562 (Leukemia) | 20 | High sensitivity |

The IC₅₀ values demonstrate that CDMQ is particularly effective against leukemia cells compared to other cancer types.

Antimicrobial Activity

In addition to its anticancer properties, CDMQ has shown promising antimicrobial activity against various pathogenic bacteria. Quinazolines are known for their ability to inhibit both Gram-positive and Gram-negative bacteria.

Research Findings

A systematic study tested CDMQ derivatives against multiple bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus (G+) | Inhibition observed |

| Escherichia coli (G-) | Moderate inhibition |

| Pseudomonas aeruginosa (G-) | No significant effect |

The results indicate that while CDMQ is effective against certain Gram-positive bacteria, its efficacy against Gram-negative strains is limited.

The biological activity of CDMQ can be attributed to its ability to interact with various cellular targets. The presence of methoxy groups enhances its lipophilicity, allowing better membrane penetration. Once inside the cell, it may interfere with critical enzymatic pathways involved in cell proliferation and survival.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinazolinediones exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation in hepatoma and breast cancer cell lines. The mechanism of action typically involves interaction with specific molecular targets within cells, modulating their activity and influencing biochemical pathways .

- Case Study Example : A study on quinazoline derivatives demonstrated their ability to inhibit cancer cell growth through apoptosis induction. The compound's unique structure allows for effective binding to target proteins involved in cancer progression.

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against hepatitis C virus (HCV). Quinazoline derivatives have shown potential as metal ion chelators, which are essential in developing antiviral drugs. Some derivatives exhibited EC50 values lower than those of established antiviral agents like ribavirin .

- Case Study Example : In a study focused on N-1 substituted quinazoline derivatives, compounds demonstrated anti-HCV activity with EC50 values significantly lower than ribavirin, suggesting their potential as effective antiviral agents .

Antimicrobial Activity

The compound's derivatives have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The synthesized quinazoline-2,4(1H,3H)-dione derivatives were tested using the Agar well diffusion method and showed moderate activity against various bacterial strains .

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 10–12 | 70–80 |

| Escherichia coli | 10–12 | 75 |

| Candida albicans | 10–12 | 77 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline-2,4-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 3-cyclohexyl-1-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Impact on Bioactivity: The ethyl group at position 1 and cyclohexyl group at position 3 in the target compound synergize to enhance binding to α-amylase/α-glucosidase enzymes, outperforming the non-ethylated analog (e.g., 3-cyclohexylquinazoline-2,4-dione) . Methoxy groups at 6,7 positions increase lipophilicity, likely improving bioavailability compared to unsubstituted quinazoline-diones .

Halogen vs. Alkyl/Cycloalkyl Substituents :

- Halogenated analogs (e.g., 8-iodo or 8-bromoquinazoline-diones) prioritize antiviral/anticancer activity via halogen-specific interactions, whereas alkyl/cycloalkyl derivatives (e.g., target compound) favor metabolic enzyme inhibition .

Structural Flexibility :

- The oxadiazole-containing derivative (e.g., 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-dione) demonstrates bacterial gyrase inhibition, highlighting how heterocyclic extensions diverge from the target compound’s antidiabetic focus .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-cyclohexyl-1-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione?

- Methodological Answer : Synthesis typically involves multi-step organic reactions:

Alkylation : Introduce cyclohexyl and ethyl groups via nucleophilic substitution or alkylation agents (e.g., ethyl iodide) under reflux conditions .

Cyclization : Form the quinazoline-dione core using anthranilic acid derivatives and urea/thiourea in acidic or basic media .

Functionalization : Add dimethoxy groups at positions 6 and 7 using methoxylation reagents (e.g., dimethyl sulfate) under controlled temperatures (60–80°C) .

- Key Optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography (petroleum ether/ethyl acetate) .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : Confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm; ethyl groups at δ 1.0–1.4 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., HRESIMS: m/z calculated for C₁₉H₂₅N₂O₄ [M+H]⁺ = 361.1765) .

- HPLC : Assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for quinazoline-dione derivatives?

- Methodological Answer :

Replicate Studies : Ensure consistent assay conditions (e.g., cell lines, incubation times) .

Structural Validation : Compare NMR data across studies to rule out impurities or isomerism .

Mechanistic Profiling : Use enzyme inhibition assays (e.g., kinase or protease targets) to identify structure-activity relationships (SAR) .

- Example : Inconsistent antimicrobial results may arise from variations in bacterial strain susceptibility .

Q. What strategies optimize reaction yields for 6,7-dimethoxyquinazoline-dione derivatives?

- Methodological Answer :

- Temperature Control : Maintain 0–5°C during nitration or sulfonation to prevent side reactions .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation of the cyclohexyl group .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of methoxy intermediates .

- Yield Data : Typical yields range from 70–85% after recrystallization .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

Analog Synthesis : Modify substituents (e.g., replace ethyl with propyl or isopropyl groups) and assess impact on bioactivity .

Biological Testing : Screen analogs against target enzymes (e.g., DNA topoisomerase II for anticancer activity) .

Statistical Analysis : Use multivariate regression to correlate electronic/hydrophobic parameters with activity .

- Case Study : Derivatives with electron-withdrawing groups at position 3 showed enhanced antibacterial potency .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity data across similar quinazoline-diones?

- Methodological Answer :

- Validate Assay Conditions : Confirm cell viability protocols (e.g., MTT vs. resazurin assays) and IC₅₀ calculation methods .

- Check Compound Stability : Perform stability studies in cell culture media (e.g., HPLC monitoring for degradation) .

- Cross-Study Comparison : Tabulate data from peer-reviewed sources (e.g., Table 1) to identify trends or outliers.

Table 1 : Cytotoxicity Data for Selected Quinazoline-Diones

| Compound | Cell Line | IC₅₀ (μM) | Reference ID |

|---|---|---|---|

| 6,7-Dimethoxy derivative | HeLa | 12.3 | |

| 3-Cyclohexyl analog | MCF-7 | 8.9 | |

| Ethyl-substituted variant | A549 | 15.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.